molecular formula C11H10O4 B14363036 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one CAS No. 95633-01-5

7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14363036
CAS No.: 95633-01-5
M. Wt: 206.19 g/mol
InChI Key: JGODMDQMIHNTOG-UHFFFAOYSA-N
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Description

7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. This compound is known for its unique structure, which includes an ethoxy group at the 7th position and a hydroxy group at the 3rd position on the benzopyran ring. Benzopyrans are a class of organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 7-hydroxycoumarin.

    Ethoxylation: The hydroxy group at the 7th position is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: A precursor in the synthesis of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one.

    7-Methoxycoumarin: Similar in structure but with a methoxy group instead of an ethoxy group.

    Umbelliferone: Another hydroxylated benzopyran with similar biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7th position and hydroxy group at the 3rd position make it a valuable compound for various research and industrial applications.

Properties

CAS No.

95633-01-5

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-ethoxy-3-hydroxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-2-14-8-4-3-7-5-9(12)11(13)15-10(7)6-8/h3-6,12H,2H2,1H3

InChI Key

JGODMDQMIHNTOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)O

Origin of Product

United States

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